Ribociclib
Overview
Description
Ribociclib, sold under the brand name Kisqali, is a medication used for the treatment of certain kinds of breast cancer . It belongs to the group of medicines called antineoplastics and interferes with the growth of cancer cells, which are eventually destroyed . It is used in combination with letrozole in patients with hormone receptor (HR)-positive, HER-2 negative advanced or metastatic breast cancer .
Synthesis Analysis
Ecofriendly methods have been reported for the synthesis of Ribociclib precursor. Hazardous solvent-free methodologies were optimized by using non-hazardous and renewable solvents such as EtOH and DMSO . A common structural building block, Ribociclib precursor, is produced in good yield through Buchwald coupling reaction .Molecular Structure Analysis
Ribociclib is a selective, orally bioavailable inhibitor of CDK4 and CDK6 . Its molecular structure has been analyzed using various techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), and atomic force microscopy (AFM) .Chemical Reactions Analysis
Ribociclib undergoes various chemical reactions during its synthesis. For instance, hazardous solvent-free methodologies were optimized by using non-hazardous and renewable solvents such as EtOH and DMSO. Zinc metal was employed for Hydrodechlorination reaction along with the recommended solvent EtOH. DMAP catalyzed Ester hydrolysis reaction was performed using the recommended solvent EtOH instead of MeOH .Physical And Chemical Properties Analysis
Ribociclib-loaded PLNs were prepared by solvent evaporation using the Box–Behnken design to optimize formulation variables. The ribociclib-loaded PLN was optimized in terms of particle size and encapsulation efficiency . DSC and thermogravimetric characterization showed the absence of a crystalline structure in the prepared PLNs, confirmed by FTIR .Scientific Research Applications
Treatment of Advanced Solid Tumors and Lymphomas : Ribociclib showed promise in a Phase I study for patients with retinoblastoma protein (Rb+) advanced solid tumors or lymphomas. It demonstrated an acceptable safety profile, preliminary signs of clinical activity, and dose-dependent plasma exposure (Infante et al., 2016).
First Global Approval for Breast Cancer : It received global approval for the first-line treatment of advanced breast cancer in combination with an aromatase inhibitor, offering significant therapeutic potential (Syed, 2017).
Impact on Brain Tumors : Ribociclib's effectiveness in treating brain tumors is limited by the P-glycoprotein in the blood-brain barrier, but this can be reversed with the coadministration of elacridar. Additionally, human CYP3A4 can significantly metabolize ribociclib, influencing its bioavailability (Martínez-Chávez et al., 2019).
Bioavailability and Food Intake : Ribociclib's bioavailability is not affected by gastric pH changes or food intake, which can facilitate better patient compliance (Samant et al., 2017).
Potential for Pharmacokinetic Drug-Drug Interactions : Ribociclib is a substrate of ABCB1 and a potent inhibitor of ABCB1, ABCG2, and various CYP450 isoforms, indicating a high potential for drug-drug interactions. It also demonstrates a synergistic antiproliferative effect, potentially useful in novel anticancer strategies (Sorf et al., 2018).
Combination with Palliative Radiotherapy : Preliminary experiences indicate that ribociclib, combined with letrozole and palliative radiotherapy, can be effective for metastatic breast cancer, though its challenging toxicity profile warrants consideration (Meattini et al., 2018).
Mechanism of Action and Clinical Impact : Ribociclib's selectivity makes it an important partner for other targeted therapies, enhancing clinical activity of existing anticancer therapies and delaying treatment resistance without markedly increasing toxicity (Tripathy et al., 2017).
Pharmacokinetics and Pharmacodynamics in Pediatric Patients : In a phase I study, ribociclib demonstrated acceptable safety and pharmacokinetics in pediatric patients with various solid tumors. It achieved stable disease in some patients, supporting further investigation (Geoerger et al., 2017).
Overall Survival Benefit in Advanced Breast Cancer : Ribociclib, in combination with fulvestrant, showed a significant overall survival benefit for postmenopausal women with HR+/HER2- advanced breast cancer (Slamon et al., 2021).
Safety And Hazards
Future Directions
The increased and earlier use of CDK4/6 inhibitors has resulted in better understanding of the mechanisms of acquired resistance; potential treatment combinations that might overcome these mechanisms are being explored . Prospective trials are ongoing to evaluate brain penetration and efficacy of ribociclib in the treatment of brain metastases .
properties
IUPAC Name |
7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXHGRAEPCAFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021027 | |
Record name | Ribociclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibition of cyclin-dependent kinase 4 and 6 (CDK4/6) may provide protection against oncogenic processes in specific tissue types. For example, CDK4 is not required for normal mammary tissue development based on knockout mouse studies, but it is needed for growth of Ras-induced mammary tumors, suggesting a potential therapeutic window for treatment with lower toxicity. Ribociclib was reported to be a most selective CDK4/6 inhibitor and to have dose dependent antitumor activity in a number of preclinical models. It inhibited growth of tumor cells by arresting the cells at the G1 checkpoint, which prevents the tumor cells from proliferating. | |
Record name | Ribociclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11730 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ribociclib | |
CAS RN |
1211441-98-3 | |
Record name | Ribociclib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211441-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribociclib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribociclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11730 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ribociclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBOCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8ERE8P56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.